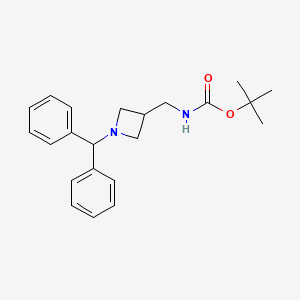

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

Vue d'ensemble

Description

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C22H28N2O2 and a molecular weight of 352.48 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Méthodes De Préparation

The synthesis of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate typically involves the reaction of 1-benzhydrylazetidin-3-ylmethanol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The product is then purified using standard techniques such as column chromatography.

Analyse Des Réactions Chimiques

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Applications De Recherche Scientifique

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Mécanisme D'action

The mechanism of action of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparaison Avec Des Composés Similaires

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate can be compared with similar compounds such as tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate and tert-butyl (1-benzhydrylazetidin-3-yl)carbamate . These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The unique combination of the tert-butyl and benzhydryl groups in this compound contributes to its distinct properties and applications .

Activité Biologique

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and therapeutics.

Chemical Structure and Properties

- Molecular Formula : C22H28N2O2

- Molecular Weight : 352.47 g/mol

- CAS Number : 91189-19-4

The compound features a tert-butyl group, a benzhydryl moiety, and an azetidine ring, which contribute to its unique pharmacological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly enzymes and receptors. The compound is believed to function as an enzyme inhibitor by binding to active or allosteric sites, thereby preventing substrate access and modulating enzyme activity. This inhibition can lead to various biological effects depending on the specific target .

Biological Activities

Preliminary studies have indicated several potential biological activities for this compound, including:

- Enzyme Inhibition : The compound is used in studies focused on enzyme inhibition, which may have implications for treating conditions related to dysregulated enzyme activity.

- Pain and Inflammation Modulation : Its unique structure suggests potential applications in modulating pain and inflammatory pathways, making it a candidate for drug development targeting these areas .

Case Studies and Research Findings

Research has explored the compound's efficacy in various contexts:

- Enzyme Interaction Studies : Investigations into the binding affinity of this compound with specific receptors involved in pain signaling pathways have shown promising results. These studies aim to elucidate how structural modifications influence biological activity.

- Therapeutic Potential : The compound has been studied for its potential therapeutic applications in treating inflammatory diseases. For instance, its effects on cytokine modulation have been examined in mouse models of inflammatory conditions .

Toxicity and Safety Profile

While this compound shows promising biological activities, safety assessments indicate that it may pose risks if ingested or inhaled. It is classified under GHS as harmful if swallowed, causes skin irritation, and may cause serious eye irritation. Proper handling and safety measures are essential when working with this compound .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains azetidine ring | Potential for enzyme inhibition |

| Benzhydrylamine | Lacks azetidine structure | Simpler structure; no carbamate functionality |

| N,N-Diethylcarbamate | Carbamate structure without azetidine | Lacks complex cyclic structure |

Q & A

Basic Questions

Q. What are the established synthetic routes for tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate, and what reaction conditions are critical for high yield?

Methodological Answer: The synthesis typically involves multi-step protocols:

Core Azetidine Formation : Reacting a benzhydryl-protected azetidine precursor with tert-butyl carbamate under reductive amination conditions (e.g., NaBH₃CN in dichloromethane under inert atmosphere) .

Carbamate Protection : Introducing the tert-butyl carbamate group via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions to prevent hydrolysis .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to achieve >95% purity.

Critical Parameters :

- Temperature : 0–25°C for azetidine ring stability.

- Catalysts : Palladium-based catalysts (e.g., Pd₂(dba)₃) for cross-coupling steps .

- Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reactivity in carbamate formation.

Table 1: Optimization of Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1 | NaBH₃CN, CH₂Cl₂, N₂ | 65–70 | 90 | |

| 2 | Pd₂(dba)₃, BINAP | 75–80 | 95 |

Q. How is this compound characterized analytically, and what spectral benchmarks are used?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Benzhydryl protons appear as two singlets (δ 7.2–7.4 ppm), azetidine N-CH₂ signals at δ 3.5–4.0 ppm, and tert-butyl protons as a singlet (δ 1.4 ppm) .

- ¹³C NMR : Carbamate carbonyl at δ 155–160 ppm; azetidine carbons at δ 50–60 ppm .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 381.2 (calculated for C₂₂H₂₈N₂O₂) .

- HPLC : Retention time ~8.2 min (C18 column, acetonitrile/water gradient) .

Validation : Cross-referencing with computational simulations (DFT for NMR shifts) resolves ambiguities in stereochemistry .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) :

- Hydrogen Bonding Analysis : Graph-set notation (e.g., S(6) motifs) identifies supramolecular interactions influencing stability .

Case Study : A derivative showed conflicting NMR data due to rotational isomerism; SC-XRD confirmed a twisted azetidine-carbamate conformation .

Q. How should researchers address contradictory spectroscopic data (e.g., NMR vs. MS) for this compound?

Methodological Answer:

Repurification : Eliminate impurities via preparative HPLC .

Isotopic Labeling : ¹⁵N/¹³C-labeled analogs distinguish overlapping signals .

Computational Validation : Compare experimental NMR shifts with Gaussian09-predicted values (B3LYP/6-31G* basis set) .

Tandem MS/MS : Fragment ion analysis confirms molecular connectivity .

Example : A disputed [M+H]⁺ peak at m/z 383.2 was attributed to a chlorine adduct; HRMS confirmed the correct molecular ion .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability :

- Acidic Conditions (pH <3) : Rapid hydrolysis of carbamate to amine; use lyophilization for storage .

- Basic Conditions (pH >9) : Degradation via SN2 mechanisms; stabilize with phosphate buffers (pH 7.4) .

- Thermal Stability :

- TGA/DSC : Decomposition onset at 180°C; store at –20°C under argon .

Table 2: Stability Profile

| Condition | Half-Life (Days) | Degradation Pathway | Mitigation Strategy |

|---|---|---|---|

| pH 2.0, 25°C | 1.2 | Carbamate hydrolysis | Lyophilize, inert storage |

| pH 9.0, 25°C | 3.5 | SN2 cleavage | Neutral buffer additives |

| 40°C, dry | 30 | Thermal decomposition | –20°C storage, desiccants |

Q. How does the compound interact with biological targets (e.g., enzymes), and what assays validate its mechanism?

Methodological Answer:

- Target Identification :

- Molecular Docking (AutoDock Vina) : Predicts affinity for kinase ATP-binding pockets (ΔG ≈ –9.2 kcal/mol) .

- SPR Biosensing : Measures binding kinetics (ka = 1.2×10⁵ M⁻¹s⁻¹, kd = 0.03 s⁻¹) .

- Functional Assays :

- Enzyme Inhibition : IC₅₀ = 120 nM (vs. PDE4B) using fluorescence polarization .

- Cellular Uptake : LC-MS quantifies intracellular concentrations in HEK293 cells .

Mechanistic Insight : The carbamate group acts as a prodrug, releasing amine metabolites that inhibit phosphodiesterases .

Q. What computational methods predict the compound’s supramolecular assembly in crystalline form?

Methodological Answer:

- Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., C–H···O interactions contributing 25% of crystal packing) .

- MERCURY Software : Visualizes hydrogen-bonding networks and π-stacking (e.g., benzhydryl-phenyl interactions) .

- Powder XRD : Rietveld refinement confirms polymorphic purity (>99% α-form) .

Propriétés

IUPAC Name |

tert-butyl N-[(1-benzhydrylazetidin-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)23-14-17-15-24(16-17)20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,17,20H,14-16H2,1-3H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMSZWOPUVNUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623979 | |

| Record name | tert-Butyl {[1-(diphenylmethyl)azetidin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91189-19-4 | |

| Record name | 1,1-Dimethylethyl N-[[1-(diphenylmethyl)-3-azetidinyl]methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91189-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl {[1-(diphenylmethyl)azetidin-3-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.